molecular formula C15H21F3N2O4S2 B2943638 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396812-82-0

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2943638
CAS No.: 1396812-82-0
M. Wt: 414.46
InChI Key: ROAMZKLVYIBZLC-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a methylsulfonyl group and a trifluoromethylphenyl moiety. The compound’s molecular formula is C₁₄H₂₁F₃N₂O₄S₂, with a calculated molecular weight of 402.47 g/mol. Its structure comprises two key domains:

  • Aromatic system: A 4-(trifluoromethyl)phenyl group linked via a methylene bridge to the sulfonamide nitrogen. The trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, a common feature in pharmaceuticals to optimize bioavailability .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O4S2/c1-25(21,22)20-8-6-12(7-9-20)10-19-26(23,24)11-13-2-4-14(5-3-13)15(16,17)18/h2-5,12,19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAMZKLVYIBZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈F₃N₃O₄S₂
  • Molecular Weight : 365.37 g/mol

The compound features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethyl phenyl moiety, which contributes to its biological activity.

Research indicates that sulfonamide derivatives like this compound can exert their effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds inhibit tumor cell proliferation by inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Modulation of Key Proteins : The compound has been observed to interact with proteins such as NRF2, which plays a crucial role in cellular defense against oxidative stress. By inhibiting NRF2 activity, the compound enhances ferroptosis in cancer cells .
  • Impact on Cellular Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced anti-tumor effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

StudyFocusKey Findings
Tumor Cell ProliferationInhibited proliferation and migration of tumor cells; induced ferroptosis.
Cellular MechanismsTargeted KEAP1-NRF2-GPX4 axis leading to increased oxidative stress in tumor cells.
Pharmacological ProfileDemonstrated potential as an anti-tumor drug candidate with low cytotoxicity towards normal cells.

Case Study 1: Anti-Tumor Efficacy

In a study examining the effects of similar sulfonamide derivatives on cancer cell lines, it was found that treatment with these compounds resulted in significant inhibition of cell growth and migration. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of ferroptotic pathways .

Case Study 2: Molecular Docking Studies

Molecular docking analyses showed that the compound binds effectively to NRF2, inhibiting its function and thereby promoting ferroptosis in tumor cells. This interaction suggests a targeted approach for developing therapies aimed at exploiting oxidative stress mechanisms in cancer treatment .

Comparison with Similar Compounds

Key Findings:

  • Trifluoromethyl vs. Chloro/Nitro: The target’s -CF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to -Cl or -NO₂ analogs, which are associated with pesticidal (e.g., dichlofluanid) or opioid-like activities .
  • Piperidine Substitution : Methylsulfonyl on the piperidine nitrogen distinguishes the target from W-18 and W-15, which feature phenylethyl groups. This substitution may reduce unintended opioid receptor binding while improving solubility .

Functional Analogues in Pharmacology and Agrochemistry

Compound Name Application/Activity Structural Distinction from Target Compound Reference
Target Compound Hypothesized CNS or antimicrobial agent Dual sulfonamide groups; trifluoromethylphenyl
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Pesticide Dimethylamino-sulfonyl and chloro-fluoro substitutions
Pimavanserin Impurity 1 (N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine) Antipsychotic intermediate Lacks sulfonamide; fluorophenyl and methylpiperidinyl

Key Findings:

  • Sulfonamide Role: The target’s sulfonamide groups may improve binding to enzymes or receptors (e.g., carbonic anhydrase, serotonin receptors) compared to non-sulfonamide analogs like pimavanserin impurities .
  • Agrochemical Relevance : Unlike pesticidal sulfonamides (e.g., tolylfluanid), the target’s trifluoromethylphenyl group aligns more with medicinal chemistry trends, suggesting divergent applications .

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